3,5-Diethylbenzotrifluoride

Organic Synthesis Solvent Selection Physical Organic Chemistry

3,5-Diethylbenzotrifluoride is a trisubstituted aromatic compound characterized by a benzene ring with two ethyl groups at the meta (3,5) positions and a trifluoromethyl group. With a molecular formula of C11H13F3 and a molecular weight of 202.22 g/mol, it belongs to the class of benzotrifluoride (BTF) derivatives.

Molecular Formula C11H13F3
Molecular Weight 202.22 g/mol
Cat. No. B15361570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Diethylbenzotrifluoride
Molecular FormulaC11H13F3
Molecular Weight202.22 g/mol
Structural Identifiers
SMILESCCC1=CC(=CC(=C1)C(F)(F)F)CC
InChIInChI=1S/C11H13F3/c1-3-8-5-9(4-2)7-10(6-8)11(12,13)14/h5-7H,3-4H2,1-2H3
InChIKeyGRPYEWYEUINFHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Diethylbenzotrifluoride: Technical Specifications and Baseline Data for Scientific Procurement


3,5-Diethylbenzotrifluoride is a trisubstituted aromatic compound characterized by a benzene ring with two ethyl groups at the meta (3,5) positions and a trifluoromethyl group. With a molecular formula of C11H13F3 and a molecular weight of 202.22 g/mol, it belongs to the class of benzotrifluoride (BTF) derivatives . These compounds are recognized for their utility as specialty solvents in organic synthesis, particularly in radical reactions, transition-metal catalyzed processes, and as components in fluorous synthesis due to their ability to solubilize both standard organic and highly fluorinated molecules [1]. Its unique substitution pattern, featuring both electron-donating alkyl groups and a strongly electron-withdrawing trifluoromethyl group, imparts distinct physicochemical properties that differentiate it from its parent compound and other analogs .

Why Generic Benzotrifluoride Substitution Fails: The Critical Role of 3,5-Diethylbenzotrifluoride's Specific Substituents


The substitution pattern on the benzotrifluoride core is a primary driver of physicochemical and functional performance. Simply replacing 3,5-Diethylbenzotrifluoride with a generic or less specifically substituted analog is not recommended due to significant differences in key properties. For instance, the introduction of alkyl groups at the 3 and 5 positions directly influences the molecule's boiling point, density, and solvent interactions compared to the parent benzotrifluoride (BTF) [1]. Even closely related analogs, such as 3,5-Dimethylbenzotrifluoride, exhibit different physical properties (e.g., boiling point, density) due to the variance in alkyl chain length . These deviations can alter reaction kinetics, solubility profiles, and separation efficiencies, ultimately affecting yield, purity, and process robustness in sensitive synthetic or analytical applications. Therefore, procurement decisions based on compound class alone, without specifying the exact 3,5-diethyl substitution, carry a high risk of process failure and non-reproducible results.

Quantitative Evidence Guide: Selecting 3,5-Diethylbenzotrifluoride Based on Verifiable Performance Metrics


Physicochemical Differentiation: Boiling Point and Density vs. 3,5-Dimethyl Analog

The substitution of ethyl groups for methyl groups in the 3,5-positions results in a substantial alteration of physical properties. 3,5-Diethylbenzotrifluoride exhibits a significantly higher boiling point and density compared to its dimethyl analog, reflecting the increased molecular weight and stronger intermolecular van der Waals interactions . This can be critical for reaction design, where a higher boiling solvent may be required for elevated temperature processes or to avoid co-evaporation with volatile reagents, while a higher density can affect phase separation and mixing dynamics [1].

Organic Synthesis Solvent Selection Physical Organic Chemistry

Molecular Weight and Lipophilicity: Structural Basis for Retention and Solubility Differences

The presence of ethyl groups instead of methyl groups increases both molecular weight and lipophilicity (logP). 3,5-Diethylbenzotrifluoride has a molecular weight of 202.22 g/mol, compared to 174.17 g/mol for 3,5-Dimethylbenzotrifluoride [REFS-1, REFS-2]. This 16% increase in mass and the corresponding increase in hydrophobic surface area (estimated increase in logP of ~1.0-1.5 units based on Hansch-Leo principles) [2] directly translates to different behavior in chromatographic separations, liquid-liquid extractions, and biological partitioning.

Chromatography Lipophilicity Medicinal Chemistry

Commercial Availability and Purity Benchmarking

While 3,5-Diethylbenzotrifluoride is a specialty compound, it is commercially available from multiple vendors at a standard purity specification of 95% . This purity level is consistent with that of its more common analog, 3,5-Dimethylbenzotrifluoride, which is also commonly supplied at 95% purity . This parity in standard purity ensures that procurement decisions can be based on the compound's specific physical properties and application requirements rather than being forced to accept a lower-quality alternative.

Procurement Supply Chain Quality Control

Class-Level Evidence: Utility of Benzotrifluoride Derivatives as Solvents

As a member of the benzotrifluoride (BTF) class, 3,5-Diethylbenzotrifluoride inherits the well-documented advantages of this solvent family over traditional solvents. BTF and its derivatives are established as more environmentally friendly and effective alternatives to dichloromethane (DCM) and benzene [1]. For example, in chromium(VI)-catalyzed oxidations, refluxing BTF has been shown to be a valuable alternative to 1,2-dichloroethane, a toxic and environmentally persistent solvent [2]. This class-level performance provides a strong foundation for selecting 3,5-Diethylbenzotrifluoride in applications where these traditional solvents are being phased out or are unsuitable, while its unique substitution pattern allows for fine-tuning of the reaction medium.

Solvent Replacement Green Chemistry Process Chemistry

Defined Application Scenarios for 3,5-Diethylbenzotrifluoride Based on Specific Performance Attributes


High-Temperature Organic and Fluorous Synthesis Solvent

Leverage the high boiling point of 187-189 °C for reactions requiring elevated temperatures or where traditional solvents like dichloromethane or benzene are volatile and unsuitable . Its high density and fluorinated character make it an ideal solvent for fluorous biphasic catalysis and fluorous mixture synthesis, providing a tailored environment for the solubilization of both standard and highly fluorinated reagents [1].

Specialty Intermediate for Agrochemical and Advanced Material Synthesis

Utilize 3,5-Diethylbenzotrifluoride as a key building block for the introduction of a unique 3,5-dialkylbenzotrifluoride motif into larger molecular architectures . This substitution pattern can impart enhanced lipophilicity and metabolic stability in agrochemical candidates or modify the electronic and thermal properties of liquid crystals and organic electronic materials [2].

Chromatographic Method Development and Separation Science

Employ 3,5-Diethylbenzotrifluoride as a non-polar reference standard or mobile phase modifier in reverse-phase HPLC and GC-MS . Its distinct molecular weight (202.22 g/mol) and increased lipophilicity relative to its dimethyl analog provide a valuable benchmark for optimizing separation conditions for compounds with similar core structures but varying alkyl substitution patterns .

Dielectric and Microwave-Mediated Reactions

Take advantage of the compound's inherent polarity and ability to absorb microwave radiation, a characteristic shared by the substituted benzotrifluoride class . This makes it a suitable candidate as a solvent or co-solvent in microwave-assisted organic synthesis (MAOS), potentially leading to faster reaction rates and higher yields compared to conventional heating methods using less polar solvents [3].

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